2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-30-21-9-7-18(8-10-21)15-22(29)26-19-16-24-23(25-17-19)28-13-11-27(12-14-28)20-5-3-2-4-6-20/h2-10,16-17H,11-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBCLHIBOMVZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-methoxyphenylacetic acid and 4-phenylpiperazine. These intermediates are then subjected to condensation reactions with pyrimidine derivatives under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related acetamide derivatives from the evidence:
* Estimated based on structural similarity to compound 13 .
Key Observations:
- Core Heterocycle Influence : Pyrimidine (target) vs. thiazole/benzothiazole (analogs) alters electronic properties and binding pocket compatibility. For example, thiazole derivatives in exhibit MMP inhibition, suggesting pyrimidine-based analogs might target similar pathways but with modified selectivity .
- Chloro or fluoro substituents (e.g., compound 14 in ) increase molecular weight and may enhance receptor affinity .
- Physical Properties : Melting points for thiazole analogs range from 269–303°C, indicative of strong intermolecular forces, while the target compound’s pyrimidine core might reduce crystallinity compared to thiazoles .
Pharmacological Activity
- Anticancer Potential: Quinazoline sulfonyl acetamides (e.g., compound 38) show potent activity against HCT-1, MCF-7, and PC-3 cell lines, likely due to sulfonyl groups interacting with kinase domains . The target compound lacks this moiety but shares the 4-methoxyphenyl group, which may contribute to DNA intercalation or topoisomerase inhibition.
- Enzyme Inhibition : Thiazole-based acetamides () inhibit MMPs, critical in inflammation and metastasis. The target’s phenylpiperazine group could modulate serotonin or dopamine receptors, diverging from MMP-focused mechanisms .
- Antiviral Activity : Pyridine-containing acetamides () bind SARS-CoV-2 protease via HIS163 and ASN142 interactions. The target’s pyrimidine core may lack the spatial geometry for similar binding, highlighting structural specificity in antiviral design .
Selectivity and Specificity
- In contrast, pyrrolidinylquinazoline derivatives (compound 38) likely interact with kinase ATP-binding pockets .
- Metabolic Stability : The methoxy group in the target compound may reduce cytochrome P450-mediated metabolism compared to chloro or nitro analogs (e.g., compound 14 in ), prolonging half-life .
Biological Activity
2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and mechanisms of action based on diverse scientific literature.
Chemical Structure
The compound can be described by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Core : The initial step may involve the synthesis of a pyrimidine derivative through cyclization reactions.
- Piperazine Attachment : The attachment of the 4-phenylpiperazine moiety is achieved through nucleophilic substitution reactions.
- Final Acetamide Formation : The final step involves acylation to form the acetamide functional group.
Anticonvulsant Activity
Research has indicated that derivatives related to this compound exhibit significant anticonvulsant properties. A study highlighted that certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were evaluated for their anticonvulsant activity using animal models. The results demonstrated efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating potential therapeutic applications in epilepsy treatment .
The mechanism underlying the anticonvulsant effects is believed to involve modulation of neuronal voltage-sensitive sodium channels. Compounds with similar structures have shown moderate binding affinities to these channels, which are crucial in regulating neuronal excitability .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific structural features significantly influence biological activity:
- Piperazine Moiety : The presence of a phenylpiperazine group is critical for enhancing anticonvulsant activity.
- Methoxy Substitution : The methoxy group on the phenyl ring contributes to improved lipophilicity, which may enhance central nervous system penetration .
| Compound | Structure | Anticonvulsant Activity | Binding Affinity |
|---|---|---|---|
| 1 | Structure 1 | Effective in MES at 100 mg/kg | Moderate |
| 2 | Structure 2 | Ineffective | Low |
| 3 | Structure 3 | Effective in both MES and PTZ tests | High |
Case Studies
A notable case study involved the evaluation of various derivatives in different animal models. The study confirmed that certain modifications led to increased efficacy and reduced toxicity, suggesting a promising therapeutic window for future drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
